N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a chemical compound with the molecular formula and a molecular weight of 297.18 g/mol. This compound features a benzenesulfonamide moiety linked to a boron-containing dioxaborolane group, which enhances its potential applications in medicinal chemistry and material science. The presence of both the sulfonamide and dioxaborolane functionalities allows for diverse chemical reactivity and biological activity, making it a subject of interest in various scientific fields.
The compound is classified under organometallic chemistry due to its boron-containing structure. It is synthesized through specific chemical reactions involving boron reagents. Its potential applications span medicinal chemistry, where it may interact with biological systems, and materials science, where it can be incorporated into polymer structures for improved properties.
The synthesis of N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide typically involves the following steps:
The reaction conditions generally include:
N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide contains:
The compound's structural features can be analyzed using techniques such as:
N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide participates in various chemical reactions including:
The borylation reactions typically involve:
The mechanism by which N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide exerts its effects involves:
Studies have shown that similar compounds exhibit significant biological activity due to their ability to modulate enzyme functions or act as inhibitors.
Relevant data about these properties can be obtained from experimental characterization techniques such as infrared spectroscopy (IR) and differential scanning calorimetry (DSC).
N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide has several potential applications:
This compound exemplifies how structural modifications can lead to significant advancements in both medicinal and materials chemistry.
The emergence of organoboron compounds as pivotal reagents in synthetic chemistry is inextricably linked to the revolutionary development of the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology transformed boronic esters and acids into indispensable tools for forging carbon-carbon bonds under mild conditions. The pinacol ester moiety in compounds like N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide represents a strategic advancement in boron reagent stability and handling [5]. Unlike boronic acids that suffer from dehydration to boroxines, pinacol boronic esters exhibit superior air stability and crystallinity, facilitating storage and commercial distribution. This stability enhancement directly addressed historical limitations in organoboron chemistry, enabling pharmaceutical manufacturers to incorporate complex boronate intermediates into multi-step syntheses without stringent anhydrous conditions. The molecular architecture of this compound—featuring both the robust pinacol boronic ester and the synthetically versatile sulfonamide group—epitomizes modern advances in bifunctional reagents designed for programmable molecular assembly [2] [5].
Sulfonamide functional groups constitute privileged pharmacophores in medicinal chemistry due to their profound influence on molecular recognition and bioavailability. The integration of sulfonamides into organoboron scaffolds creates synergistic molecular hybrids with dual advantages: the boron moiety enables targeted C-C bond formation, while the sulfonamide group provides critical hydrogen-bonding interactions with biological targets. The N-methylated sulfonamide in this compound (CAS 1293987-69-5) exhibits optimized membrane permeability compared to non-methylated analogues like 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (CAS 486422-08-6) [3] [8]. This deliberate N-alkylation reduces compound polarity and mitigates potential metabolic liabilities while retaining the sulfonamide's capacity for target engagement. The benzenesulfonamide pharmacophore is extensively validated in FDA-approved inhibitors targeting carbonic anhydrases, matrix metalloproteinases, and protease enzymes. When positioned meta to the boronic ester, as in this molecule, the sulfonamide group enables strategic diversification through amide formation, sulfonylation, or deprotonation-assisted metalations, serving as a linchpin for generating targeted bioactive libraries [6] [7].
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Identifier (SMILES) |
---|---|---|---|---|
N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | 1293987-69-5 | C₁₃H₂₀BNO₄S | 297.2 | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)NC |
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | 486422-08-6 | C₁₂H₁₈BNO₄S | 283.15 | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)N |
N-Isopropyl-N-(4-methoxybenzyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | 2828440-07-7 | C₂₃H₃₂BNO₅S | 445.38 | O=S(C1=CC=CC(B2OC(C)(C)C(C)(C)O2)=C1)(N(C(C)C)CC3=CC=C(OC)C=C3)=O |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1